molecular formula C9H10Cl2O2 B14591758 2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one CAS No. 61305-75-7

2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one

Cat. No.: B14591758
CAS No.: 61305-75-7
M. Wt: 221.08 g/mol
InChI Key: UZRGXMLCOLBBTQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a propyl group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-hydroxy-4-propylcyclohexa-2,5-dien-1-one. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 2 and 6 positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of chlorine and propyl groups.

    2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Contains methyl groups instead of chlorine and propyl groups.

Uniqueness

2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs

Properties

CAS No.

61305-75-7

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2,6-dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H10Cl2O2/c1-2-3-9(13)4-6(10)8(12)7(11)5-9/h4-5,13H,2-3H2,1H3

InChI Key

UZRGXMLCOLBBTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C=C(C(=O)C(=C1)Cl)Cl)O

Origin of Product

United States

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